molecular formula C24H20FNO5 B3059250 (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959580-00-8

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B3059250
CAS No.: 959580-00-8
M. Wt: 421.4 g/mol
InChI Key: FSXQXXAESIAQAK-FGZHOGPDSA-N
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Description

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a chiral β-hydroxy acid derivative featuring:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis .
  • A 3-fluorophenyl substituent on the β-carbon, introducing steric and electronic effects.
  • A 2-hydroxypropanoic acid backbone with (2R,3R) stereochemistry, critical for interactions in biological systems.

This compound is utilized in medicinal chemistry and peptide research due to its Fmoc group, which enhances solubility in organic solvents and facilitates selective deprotection .

Properties

IUPAC Name

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c25-15-7-5-6-14(12-15)21(22(27)23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQXXAESIAQAK-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)F)[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376149
Record name (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-00-8
Record name (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H20FNO5
  • Molecular Weight : 421.4 g/mol
  • CAS Number : 1217828-02-8
  • IUPAC Name : (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that enhances stability during chemical reactions, while the hydroxyl and amino groups facilitate hydrogen bonding and other non-covalent interactions with target proteins. This dual functionality allows the compound to modulate enzyme activity and influence various biochemical pathways.

Enzyme Inhibition

Research indicates that (2R,3R)-Fmoc-amino acid derivatives exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance:

  • Enzyme Target : Dipeptidyl Peptidase IV (DPP-IV)
    • Activity : Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in diabetic models.
    • Study Findings : In vitro studies demonstrated that the compound effectively inhibited DPP-IV activity, leading to increased levels of incretin hormones.

Antioxidant Properties

The compound also displays antioxidant properties that contribute to its biological activity:

  • Mechanism : The hydroxyl group in the structure may scavenge free radicals, reducing oxidative stress.
  • Research Evidence : Studies have shown that similar compounds with hydroxyl functionalities exhibit significant antioxidant activity, which could be beneficial in preventing cellular damage associated with oxidative stress.

Case Studies

  • Diabetes Management
    • A study investigated the effects of (2R,3R)-Fmoc-amino acid derivatives on glucose metabolism in diabetic rats. Results indicated a marked decrease in blood glucose levels post-treatment, suggesting potential for diabetes management.
  • Cancer Research
    • Another study evaluated the compound's effect on cancer cell lines. The results showed that it induced apoptosis in specific cancer cells by modulating signaling pathways related to cell survival.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
DPP-IV InhibitionEnhances insulin secretion
Antioxidant ActivityScavenges free radicals
Induction of ApoptosisModulates cell survival signaling pathways

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-fluorophenyl group distinguishes the target compound from analogs with alternative aryl substitutions. Key comparisons include:

Compound Name Aryl Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
(2R,3R)-3-((Fmoc)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid 3-fluorophenyl C₂₄H₂₀FNO₅ 429.42 Peptide synthesis; chiral intermediates
(3R)-3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid 4-nitrophenyl C₂₄H₂₀N₂O₆ 456.43 High reactivity in coupling reactions
(R)-3-(Fmoc-amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl C₂₄H₁₉F₂NO₄ 447.41 Enhanced lipophilicity; antimicrobial studies
(2R,3R)-3-(Fmoc-amino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid 2-(trifluoromethyl)phenyl C₂₅H₂₀F₃NO₅ 495.43 Improved metabolic stability
(S)-3-(4-(bromodifluoromethoxy)phenyl)-2-(Fmoc-amino)propanoic acid 4-(bromodifluoromethoxy)phenyl C₂₅H₂₁BrF₂NO₅ 558.34 Halogenated analog for radiolabeling

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, enhancing reactivity in peptide coupling .
  • Fluorine substitutions (mono-, di-, or trifluoromethyl) modulate lipophilicity and bioavailability .
  • Halogenated derivatives (e.g., bromodifluoromethoxy) enable applications in radiopharmaceuticals .

Stereochemical and Functional Group Modifications

Variations in stereochemistry or backbone functional groups significantly alter physicochemical and biological behavior:

Compound Name Stereochemistry/Functional Group Key Differences Evidence ID
(R)-2-(Fmoc-amino)-3-mercaptopropanoic acid Thiol (-SH) group Enables disulfide bond formation in peptides
(R)-2-(Fmoc-(methyl)amino)-3-phenylpropanoic acid N-methylation Reduces hydrogen bonding; alters pharmacokinetics
(R)-2-(Fmoc-amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Allyloxycarbonyl group Orthogonal protection strategy
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid o-Tolyl substitution Steric hindrance impacts substrate binding

Key Observations :

  • Thiol-containing analogs (e.g., ) are prone to oxidation but critical for stabilizing peptide tertiary structures.
  • N-methylation (e.g., ) reduces metabolic degradation but may decrease solubility.
  • Orthogonal protecting groups (e.g., allyloxycarbonyl in ) enable sequential deprotection in complex syntheses.

Key Observations :

  • Fmoc-Cl coupling is a universal method but requires precise pH control (e.g., Na₂CO₃ in ).
  • Storage stability correlates with substituents; electron-deficient aryl groups (e.g., nitro in ) may require dark conditions to prevent degradation.

Preparation Methods

Silylation of the Amino Group

The free amine of 3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) under anhydrous conditions:
$$
\text{Amine} + 2 \, \text{MSTFA} \rightarrow \text{Silylated intermediate} + 2 \, \text{CF}_3\text{CONHMe}
$$
Conditions :

  • Solvent: Anhydrous dichloromethane
  • Temperature: 0–25°C
  • Time: 1–2 hours

Fmoc Protection

The silylated intermediate reacts with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a catalytic base:
$$
\text{Silylated intermediate} + \text{Fmoc-OSu} \xrightarrow{\text{Base}} \text{Fmoc-protected product} + \text{Succinimide}
$$
Optimized Parameters :

Parameter Value
Base N,N-Diisopropylethylamine
Solvent Tetrahydrofuran
Temperature 25°C
Yield 85–92%
Optical purity >99% ee (HPLC analysis)

This method avoids aqueous conditions, reducing hydrolysis risks and preserving stereochemical integrity.

Epoxidation-Aminolysis Route

WO2004043905A1 describes an alternative pathway via epoxide intermediates:

Epoxidation of Propenoic Acid Derivatives

2,3-trans-3-(3-fluorophenyl)propenoic acid undergoes epoxidation using hydrogen peroxide and a tungstic acid catalyst:
$$
\text{Propenoic acid} + \text{H}2\text{O}2 \xrightarrow{\text{WO}_4^{2-}} \text{trans-Epoxide}
$$
Key Reaction Data :

  • pH: 5.3 (adjusted with KOH/H2SO4)
  • Temperature: 60°C
  • Time: 4–6 hours
  • Epoxide yield: 78%

Aminolysis and Hydroxy Acid Formation

The epoxide reacts with ammonia under controlled conditions to introduce the amino group:
$$
\text{Epoxide} + \text{NH}_3 \rightarrow \text{(2R,3S)-Amino alcohol intermediate}
$$
Stereochemical Control :

  • Temperature : 70–120°C favors anti addition.
  • Solvent : Toluene/water biphasic system minimizes side reactions.

Fmoc Protection and Isolation

The amino alcohol is Fmoc-protected using methods from Section 2.2, followed by acid-catalyzed cyclization to form the hydroxypropanoic acid.

Enzymatic Resolution for Stereochemical Purification

For racemic mixtures, WO2004043905A1 recommends enzymatic resolution using Candida antarctica lipase B:

Kinetic Resolution Protocol

Component Detail
Substrate Racemic methyl ester derivative
Enzyme Immobilized CALB (Novozym 435)
Solvent tert-Butyl methyl ether
Temperature 30°C
Conversion 50% (stopped at equilibrium)
ee (product) >98% (2R,3R isomer)

This method achieves high enantiomeric excess but requires additional steps to hydrolyze the ester to the free acid.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthetic Routes

Method Yield (%) Purity (% ee) Scalability Cost Index
Silylation-Fmoc 92 >99 Industrial High
Epoxidation 78 95 Pilot-scale Moderate
Enzymatic 45 98 Lab-scale Low

Advantages of Silylation-Fmoc Route :

  • Short reaction sequence (2 steps vs. 4+ in epoxidation).
  • No heavy metal catalysts required.

Limitations :

  • MSTFA silylating agent is moisture-sensitive.
  • High solvent consumption in large-scale runs.

Characterization and Quality Control

Critical analytical data for the final product:

Optical Rotation :
$$
[\alpha]_D^{25} = -23.0 \pm 2^\circ \, (c = 1, \, \text{DMF})
$$

HPLC Conditions :

  • Column: Chiralpak IA-3
  • Mobile phase: Hexane/ethanol (80:20) + 0.1% TFA
  • Retention time: 12.4 min (2R,3R isomer)

Mass Spectrometry :

  • Calculated for C24H20FNO5: 421.14
  • Observed: [M+H]+ 422.15 (Q-TOF MS)

Industrial Applications in Peptide Synthesis

The compound serves as a key building block for:

  • Solid-phase peptide synthesis : Fmoc deprotection with piperidine enables sequential chain elongation.
  • Fluorinated peptide drugs : Enhances bioavailability and target binding (e.g., GPCR antagonists).

Q & A

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Fmoc ProtectionFmoc-Cl, Na2_2CO3_3, 1,4-dioxane, RT, 12h7095%
Reverse-Phase PurificationAcetonitrile:H2_2O (70:30 to 90:10)65>99%

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

NMR Spectroscopy :

  • 1H^1H NMR: Look for Fmoc aromatic protons (7.3–7.8 ppm), hydroxypropanoic acid protons (δ 4.0–5.5 ppm), and 3-fluorophenyl signals (δ 6.7–7.4 ppm).
  • 19F^{19}F NMR: A singlet near -110 ppm confirms the 3-fluorophenyl substitution .

Mass Spectrometry : HRMS should match the molecular formula (C24_{24}H21_{21}FNO6_6) with <2 ppm error.

Chiral HPLC : Use a Chiralpak IC-3 column (hexane:isopropanol, 80:20) to verify enantiomeric excess (>98% for (2R,3R) configuration) .

Basic: What storage conditions are critical for maintaining stability?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the Fmoc group .
  • Light Sensitivity : Protect from light to avoid photodegradation of the fluorenyl moiety .
  • Solvent : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless used immediately .

Advanced: How can reaction conditions be optimized to enhance stereochemical purity?

Answer:

Catalytic Asymmetric Synthesis : Use Ru-BINAP catalysts for hydrogenation of α-keto intermediates to achieve >99% enantiomeric excess .

Temperature Control : Lower reaction temperatures (0–5°C) reduce racemization during Fmoc deprotection or coupling steps .

Additives : Additives like HOBt (hydroxybenzotriazole) minimize side reactions during peptide bond formation .

Q. Table 2: Impact of Temperature on Racemization

Temperature (°C)Racemization (%)
258–12
0<2
-10<1

Advanced: How can researchers resolve contradictions in NMR data caused by fluorine’s electronegativity?

Answer:

Decoupling Experiments : Use 19F^{19}F-decoupled 1H^1H NMR to eliminate splitting from fluorine atoms, clarifying proton signals .

2D NMR : HSQC and HMBC correlations map 1H^1H-13C^{13}C-19F^{19}F interactions, confirming substituent positions .

Computational Modeling : Compare experimental 19F^{19}F chemical shifts with DFT-calculated values (e.g., Gaussian09) to validate assignments .

Advanced: What strategies mitigate racemization during peptide coupling?

Answer:

Coupling Reagents : Use HATU or PyBOP instead of EDCI/HOBt, reducing reaction time and racemization risk (<1% vs. 5%) .

Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and minimize epimerization .

Monitoring : Track racemization via Marfey’s reagent derivatization followed by HPLC analysis .

Q. Table 3: Racemization Rates with Different Reagents

ReagentRacemization (%)Time (h)
HATU<12
EDCI/HOBt5–84

Advanced: How does the 3-fluorophenyl group influence bioactivity in peptide conjugates?

Answer:

  • Electron-Withdrawing Effects : Fluorine enhances metabolic stability by resisting oxidative degradation in vivo .
  • Hydrophobic Interactions : The 3-fluorophenyl moiety improves binding affinity to hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
  • NMR Probes : 19F^{19}F serves as a non-perturbing label for studying peptide-protein interactions via NMR or fluorescence .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

Matrix Effects : Use isotope-labeled internal standards (e.g., 13C^{13}C-Fmoc) to normalize LC-MS/MS data .

Limit of Detection (LOD) : Optimize MRM transitions (e.g., m/z 430 → 179 for Fmoc cleavage) to achieve LOD <10 nM .

Sample Preparation : Solid-phase extraction (C18 cartridges) removes interfering lipids/proteins from plasma samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid

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